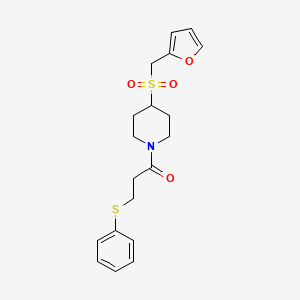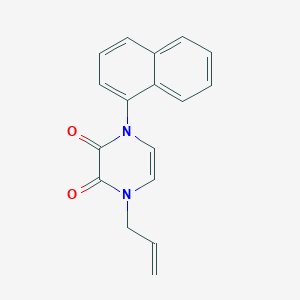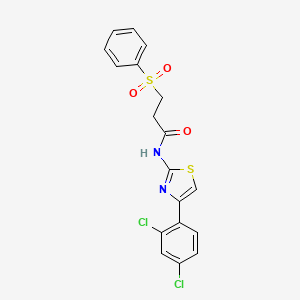![molecular formula C22H14ClN3O2S2 B2490821 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide CAS No. 1211820-68-6](/img/structure/B2490821.png)
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step reactions including the formation of thiophene and benzo[d]thiazol rings, which are crucial structural components. For instance, a series of substituted benzamides with related structures were designed and synthesized starting from basic aromatic acids and chlorides, showcasing the methodology that could be relevant to the target molecule's synthesis (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been determined using techniques like X-ray diffraction. For example, the crystal structure of a related compound was established, providing insight into the arrangement and conformation of molecular components (Sharma et al., 2016). Such studies are crucial for understanding the three-dimensional arrangement and potential interactions of the molecule .
Chemical Reactions and Properties
Chemical reactions involving molecules with thiophene and benzo[d]thiazol rings include cyclocondensation, S-cyclization, and interactions with various reagents to introduce or modify functional groups. These reactions are fundamental for synthesizing derivatives with potential biological activities (Saeed & Wong, 2012).
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and crystallinity, can be inferred from related studies. For example, the crystalline structure and stability of similar compounds have been analyzed to understand their physical characteristics and how they might affect the compound's behavior in different environments (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, are critical for applications in drug design and materials science. Research on similar molecules has explored their antimicrobial, anticancer, and binding properties, suggesting a framework for understanding the chemical behavior of the target compound (Tiwari et al., 2017).
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Biological Applications
Research into heterocyclic compounds, including those related to N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, showcases their broad applicability in developing therapeutic agents. For instance, thiophenylhydrazonoacetates are utilized in heterocyclic synthesis, leading to the production of pyrazole, isoxazole, and other derivatives with potential biological activities (Mohareb et al., 2004). Similarly, research on substituted benzamides has explored their anticancer properties against various cancer cell lines, highlighting the synthetic versatility of such compounds in generating potent anticancer agents (Ravinaik et al., 2021).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel heterocyclic compounds, including those with a thiazole backbone, are pivotal in discovering new therapeutic agents. Studies have detailed the synthesis routes and biological evaluations of these compounds, indicating their potential in antimicrobial and anticancer applications (Talupur et al., 2021). These findings underscore the importance of such compounds in the development of new drugs with improved efficacy against various diseases.
Antimicrobial and Anticancer Activities
Research into N-(thiazol-2-yl)benzamide derivatives and related compounds has also focused on their antimicrobial and anticancer activities. These studies have shown that such compounds exhibit significant biological activities, offering new avenues for the development of therapeutic agents against resistant strains of bacteria and cancer (Yadav & Ballabh, 2020). The exploration of these compounds' mechanisms of action and efficacy highlights the ongoing need for innovative approaches in drug discovery and development.
Safety And Hazards
- Toxicity : Toxicological studies are essential to assess its safety profile.
- Hazardous reactions : Investigate potential hazardous reactions during storage or handling.
- Environmental impact : Assess its impact on the environment.
Direcciones Futuras
Research avenues include:
- Biological activity : Investigate its potential as a drug candidate.
- Structure-activity relationship (SAR) : Explore modifications to enhance efficacy.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
- Clinical trials : Evaluate its safety and efficacy in humans.
Please note that this analysis is based on available information, and further research is necessary to fully understand the compound’s properties and potential applications123. 🧪🔬
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O2S2/c1-12-18(19(26-28-12)13-6-2-3-7-15(13)23)20(27)25-21-14(10-11-29-21)22-24-16-8-4-5-9-17(16)30-22/h2-11H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKSHRJRPKVODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2490748.png)

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)

![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2490753.png)

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2490755.png)
![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2490757.png)